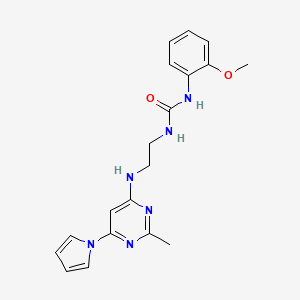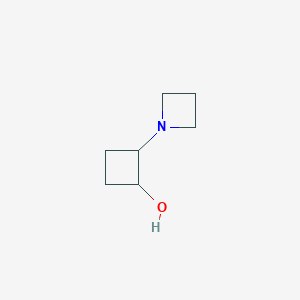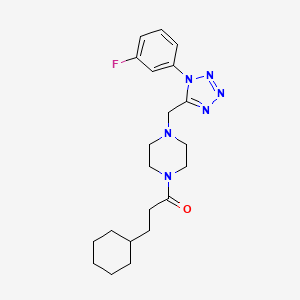
1-(2-methoxyphenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(2-methoxyphenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a complex molecule that may be related to various pharmacological activities. While the exact compound is not directly described in the provided papers, similar compounds with urea linkages and substituted phenyl groups have been synthesized and evaluated for their biological activities, such as acetylcholinesterase inhibition and antitumor properties .
Synthesis Analysis
The synthesis of related compounds involves the formation of urea linkages between an aryl or thioaryl group and an aminoethyl chain. For instance, a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized to optimize the spacer length and test compounds with greater conformational flexibility . Another related compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, was synthesized and characterized by various spectroscopic methods, including H-1-NMR, C-13-NMR, and ESI-MS, as well as single-crystal X-ray diffraction .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using spectroscopic and crystallographic techniques. For example, the crystal structure of 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea was determined, revealing its crystallization in the monoclinic space group and providing detailed measurements of its lattice parameters .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include carbonylation reactions and substitution reactions. For instance, the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea involved a carbonylation reaction with triphosgene and a subsequent substitution reaction with 4-methoxyaniline . Additionally, the kinetics and mechanism of transformation reactions of related compounds have been studied, providing insights into the catalytic processes and rate-limiting steps .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and stability, can be inferred from their molecular structures and the functional groups present. The antitumor activity of these compounds has been analyzed using assays like the MTT assay, and their interactions with biological targets have been studied through docking studies . The kinetic studies of related compounds provide information on their reactivity and the influence of pH on their transformation reactions .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis of related compounds often involves the catalytic action of strong acidic ion-exchange membranes, leading to high yields under optimized conditions, demonstrating the efficiency of specific synthetic routes for pyrimidinone derivatives (Ni Shu-jing, 2004).
- Investigations into the degradation of chlorimuron-ethyl, a herbicide with a structure containing pyrimidinyl and urea components, by Aspergillus niger highlight the role of microbial transformation in the environmental fate of such compounds (Seema B. Sharma et al., 2012).
Biological Activities and Applications
- Research on tetrahydropyrimidine derivatives explores their potential as inhibitors for enzymes like acetylcholinesterase and butyrylcholinesterase, indicating the medical and pharmacological relevance of pyrimidine-based compounds (A. Sujayev et al., 2016).
- Studies on urea and thiourea derivatives of pyrimidine for their neuroprotective properties and potential antiparkinsonian activity showcase the therapeutic possibilities of such molecules (F. Azam et al., 2009).
Environmental Impact and Degradation
- The environmental degradation of sulfonylurea herbicides, including those with pyrimidine structures, indicates that these compounds generally have low impact on soil microbial activities at concentrations used in agriculture, emphasizing the importance of understanding the environmental fate of chemical substances (G. Dinelli et al., 1998).
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-14-22-17(13-18(23-14)25-11-5-6-12-25)20-9-10-21-19(26)24-15-7-3-4-8-16(15)27-2/h3-8,11-13H,9-10H2,1-2H3,(H,20,22,23)(H2,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIIFIUGOMDUOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=C2)NCCNC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B3017671.png)
![3,3-dimethyl-1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-2-butanone](/img/structure/B3017672.png)
![3'-(3,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B3017673.png)
![Benzo[d]thiazol-6-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B3017674.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B3017678.png)



![[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B3017685.png)
![4-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B3017691.png)

![2-((3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3017693.png)